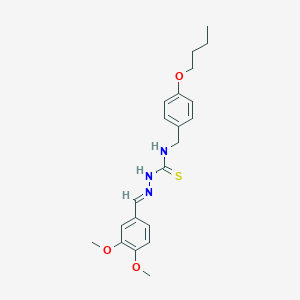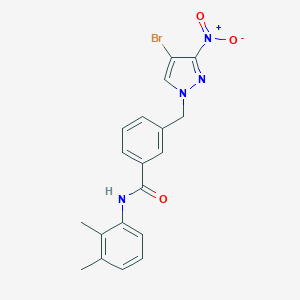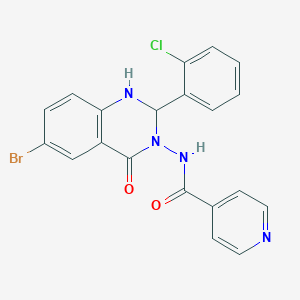
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone (DMBT) is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMBT is a yellow crystalline solid with a molecular formula of C19H24N2O3S and a molecular weight of 368.47 g/mol.
作用機序
The mechanism of action of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is not fully understood. However, studies have suggested that 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been reported to inhibit viral replication and bacterial growth by interfering with the nucleic acid synthesis and protein synthesis of these microorganisms.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have a range of biochemical and physiological effects. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in lab experiments is its high yield and purity. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively stable and can be easily synthesized using simple laboratory techniques. However, one limitation of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for the research on 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone. One direction is to investigate the structure-activity relationship of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and toxicity of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in animal models to determine its potential as a therapeutic agent. Additionally, the potential applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is a thiosemicarbazone derivative with potential applications in various fields of scientific research. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively simple and yields a high purity product. However, the limited solubility of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in water may affect its bioavailability and pharmacokinetics. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone.
合成法
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with N-(4-butoxybenzyl)thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone as a yellow crystalline solid with a high yield and purity.
科学的研究の応用
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have antioxidant and anti-inflammatory properties.
特性
製品名 |
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone |
|---|---|
分子式 |
C21H27N3O3S |
分子量 |
401.5 g/mol |
IUPAC名 |
1-[(4-butoxyphenyl)methyl]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-4-5-12-27-18-9-6-16(7-10-18)14-22-21(28)24-23-15-17-8-11-19(25-2)20(13-17)26-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H2,22,24,28)/b23-15+ |
InChIキー |
XXZTZNTYHILNJT-HZHRSRAPSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)


![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)